molecular formula C12H17N3O2 B14846005 5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide

5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide

Katalognummer: B14846005
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: IKVORGQLEUTAOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.285 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methylamino group attached to a nicotinamide core.

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the dimethylamino and methylamino groups are added via amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide can be compared to other similar compounds, such as 5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide. While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical properties and biological activities .

Eigenschaften

Molekularformel

C12H17N3O2

Molekulargewicht

235.28 g/mol

IUPAC-Name

5-cyclopropyloxy-N,N-dimethyl-4-(methylamino)pyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-13-11-9(12(16)15(2)3)6-14-7-10(11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI-Schlüssel

IKVORGQLEUTAOP-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=NC=C1C(=O)N(C)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.